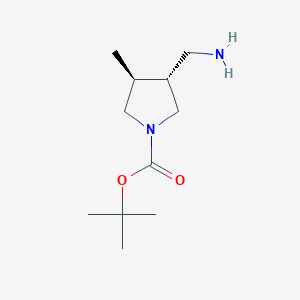
tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound with a unique structure that combines a tert-butyl group and a pyrrolidine ring. This compound is notable for its stereochemistry, where the 3R,4S configuration indicates specific three-dimensional orientations of the substituent groups around the pyrrolidine ring. Such compounds often find relevance in various chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with commercially available starting materials, such as tert-butyl acrylate and 4-methylpyrrolidine.
Synthetic Steps
Step 1: : Alkylation of 4-methylpyrrolidine with tert-butyl acrylate under basic conditions to form an intermediate.
Step 2: : The intermediate undergoes hydrogenation in the presence of a catalyst to reduce the double bond.
Step 3: : Functional group transformation is achieved through a series of protective and deprotective steps to install the aminomethyl group.
Step 4: : Stereoselective synthesis is employed to ensure the 3R,4S configuration.
Reaction Conditions: : Typical conditions include using solvents like tetrahydrofuran, temperatures ranging from -20°C to 80°C, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Large-Scale Synthesis: : Industrial production often employs continuous flow reactors to enhance efficiency and control reaction conditions.
Purification: : Industrial methods include crystallization and chromatography to obtain the compound with high purity.
Quality Control: : Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the aminomethyl group, leading to the formation of imines or nitriles under specific conditions.
Reduction: : Reduction reactions can be performed at the carbonyl group, converting it to alcohols or amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: : Solvents like dichloromethane, methanol, and acetonitrile are commonly used in these reactions.
Catalysts: : Transition metal catalysts like palladium, platinum, and rhodium for hydrogenation and other catalytic processes.
Major Products Formed
Oxidation Products: : Imines, nitriles.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Building Block: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalyst: : The compound's stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Receptor Binding: : Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: : Explored as a scaffold for the development of pharmaceutical compounds, particularly in targeting neurological disorders.
Metabolite Studies: : Used in studying the metabolism of similar compounds in biological systems.
Industry
Polymerization: : Applied in the production of polymers with specific properties by acting as a monomer or comonomer.
Material Science: : Utilized in the synthesis of materials with unique mechanical or chemical properties.
作用机制
Molecular Targets and Pathways
Enzyme Interaction: : The aminomethyl group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially inhibiting enzymatic activity.
Receptor Binding: : The compound's structure allows it to fit into receptor binding pockets, modulating the receptor's activity.
Signal Transduction: : By binding to receptors or enzymes, it can alter cellular signaling pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
tert-Butyl (3R,4S)-3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate: : Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (3R,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate: : Contains a phenyl group, providing different chemical properties and biological activities.
Uniqueness
Stereochemistry: : The 3R,4S configuration is specifically tailored for unique applications in chiral synthesis.
Functional Groups: : The combination of the tert-butyl, aminomethyl, and pyrrolidine groups imparts unique reactivity and binding properties.
Overall, tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups make it valuable for various synthetic and research purposes.
生物活性
Tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2126143-74-4
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Purity : 97% .
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE inhibition | |
| Neuroprotection | Reduces cell death in astrocytes | |
| Anti-inflammatory | Modulates TNF-α and IL-6 production |
Neuroprotective Properties
In a study assessing the cytotoxic effects of amyloid-beta on astrocytes, this compound was found to significantly improve cell viability when co-administered with amyloid-beta. The results indicated a protective effect against apoptosis, suggesting its potential utility in Alzheimer's disease treatment protocols .
Enzyme Inhibition Studies
Further investigations have demonstrated that this compound can inhibit AChE with an IC50 value indicating moderate potency. This suggests that it could be beneficial in enhancing cholinergic transmission in neurodegenerative conditions where AChE activity is elevated .
属性
CAS 编号 |
2141698-23-7 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
tert-butyl (3S,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
BWXDXUVIZLNSHM-IUCAKERBSA-N |
SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
手性 SMILES |
C[C@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C |
规范 SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















